molecular formula C8H5NO4S B3300246 5-Nitrobenzothiophene 1,1-Dioxide CAS No. 90049-81-3

5-Nitrobenzothiophene 1,1-Dioxide

Cat. No.: B3300246
CAS No.: 90049-81-3
M. Wt: 211.2 g/mol
InChI Key: DBSOUBWMAOIBPM-UHFFFAOYSA-N
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Description

5-Nitrobenzothiophene 1,1-Dioxide is an organic compound with the molecular formula C8H5NO4S It is a derivative of benzothiophene, characterized by the presence of a nitro group at the 5-position and a sulfone group at the 1,1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Nitrobenzothiophene 1,1-Dioxide involves the oxidation of 5-nitrobenzothiophene. Under nitrogen protection, 5-nitrobenzothiophene is dissolved in acetic acid and hydrogen peroxide solution, stirred at 60°C for 10 hours. The reaction is then quenched with aqueous sodium bicarbonate solution, extracted with dichloromethane, and the organic phase is concentrated to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar oxidation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Electrochemical methods have also been explored for the synthesis of benzothiophene derivatives, offering potential for greener and more sustainable production .

Chemical Reactions Analysis

Types of Reactions

5-Nitrobenzothiophene 1,1-Dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Common reducing agents include iron powder and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Reduction: 5-Aminobenzothiophene 1,1-Dioxide.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitrobenzothiophene 1,1-Dioxide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitrobenzothiophene 1,1-Dioxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The sulfone group can also participate in interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene 1,1-Dioxide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Aminobenzothiophene 1,1-Dioxide: Formed by the reduction of 5-Nitrobenzothiophene 1,1-Dioxide, with different chemical properties.

Uniqueness

This compound is unique due to the presence of both nitro and sulfone groups, which confer distinct reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

5-nitro-1-benzothiophene 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4S/c10-9(11)7-1-2-8-6(5-7)3-4-14(8,12)13/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSOUBWMAOIBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2(=O)=O)C=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Nitrobenzothiophene 1,1-Dioxide
Reactant of Route 2
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Reactant of Route 3
5-Nitrobenzothiophene 1,1-Dioxide
Reactant of Route 4
5-Nitrobenzothiophene 1,1-Dioxide
Reactant of Route 5
5-Nitrobenzothiophene 1,1-Dioxide
Reactant of Route 6
5-Nitrobenzothiophene 1,1-Dioxide

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